molecular formula C17H17BrN4OS2 B12016837 N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 618412-24-1

N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12016837
CAS No.: 618412-24-1
M. Wt: 437.4 g/mol
InChI Key: IAELTTWQMMJOGJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Thioether Formation: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.

    Agriculture: These compounds can be used as fungicides or herbicides.

    Materials Science: Triazole derivatives are explored for their use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are well-known antifungal agents.

    Thiophene-containing compounds: These include thiophene-2-carboxamide and thiophene-2-sulfonamide, which have various biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the bromo and thiophene groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

618412-24-1

Molecular Formula

C17H17BrN4OS2

Molecular Weight

437.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17BrN4OS2/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-13-7-6-12(18)9-11(13)2/h4-9H,3,10H2,1-2H3,(H,19,23)

InChI Key

IAELTTWQMMJOGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)C3=CC=CS3

Origin of Product

United States

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